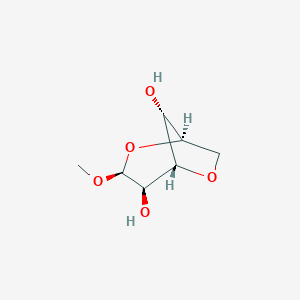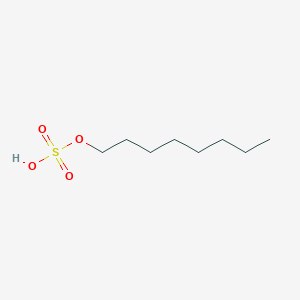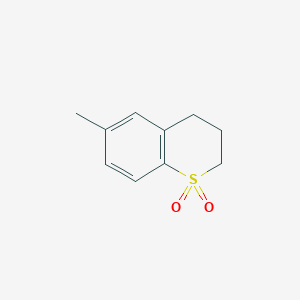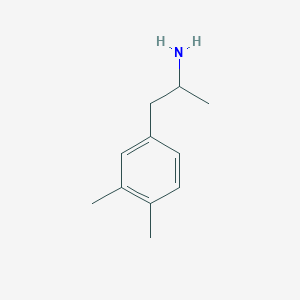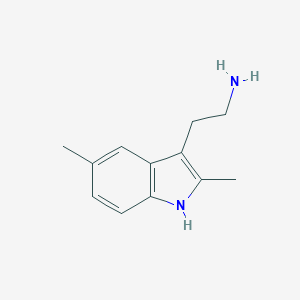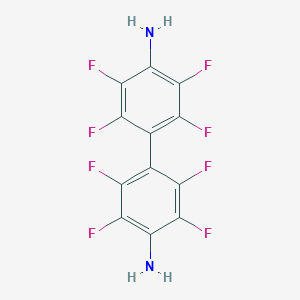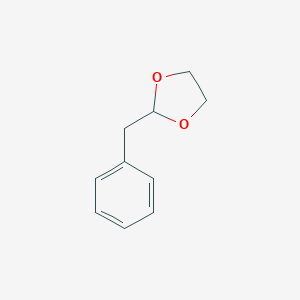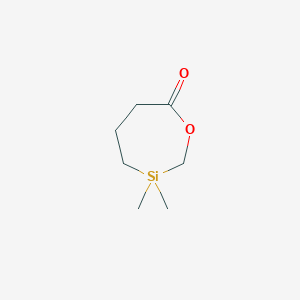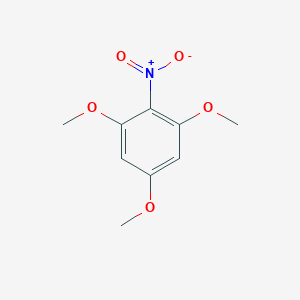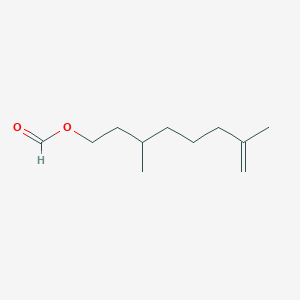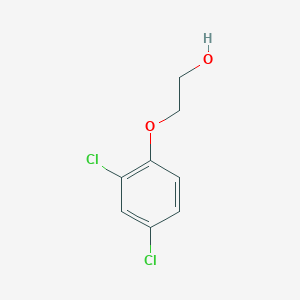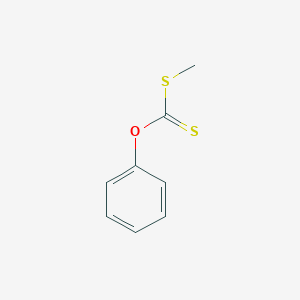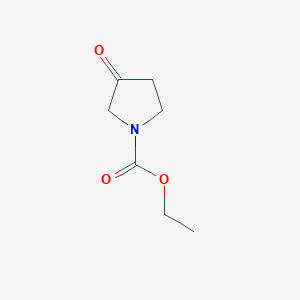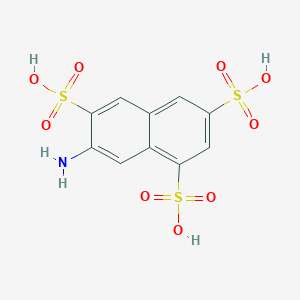![molecular formula C21H16N2O7S2 B085902 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo- CAS No. 128-98-3](/img/structure/B85902.png)
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Methyl Red, which is a pH indicator used in microbiology to identify bacteria that produce acid during fermentation.
Wirkmechanismus
The mechanism of action of 2-Anthracenesulfonic acid is not well understood. However, it is believed that it works by binding to specific molecules and changing their fluorescence properties. This change in fluorescence can be used to detect the presence of these molecules in biological samples.
Biochemische Und Physiologische Effekte
2-Anthracenesulfonic acid has no known biochemical or physiological effects on the human body. However, it has been shown to be toxic to aquatic organisms at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Anthracenesulfonic acid in lab experiments is its high sensitivity and selectivity. It can detect specific molecules at very low concentrations, making it a valuable tool in various fields. However, its use is limited by its toxicity to aquatic organisms and its potential to interfere with biological processes.
Zukünftige Richtungen
There are several future directions for research on 2-Anthracenesulfonic acid. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for 2-Anthracenesulfonic acid in the fields of biosensors and medical imaging. Additionally, further research is needed to understand the mechanism of action of this compound and its potential effects on biological systems.
Conclusion
In conclusion, 2-Anthracenesulfonic acid is a valuable compound that has many potential applications in various fields. Its unique properties make it a valuable tool in scientific research, particularly in the fields of microbiology, organic synthesis, and fluorescence imaging. However, its use is limited by its toxicity and potential to interfere with biological processes. Further research is needed to fully understand the potential applications and limitations of this compound.
Synthesemethoden
The synthesis of 2-Anthracenesulfonic acid involves the reaction of anthracene with sulfuric acid, followed by the addition of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 4-methylbenzenesulfonamide to form the final product. This method has been widely used to produce 2-Anthracenesulfonic acid in the laboratory.
Wissenschaftliche Forschungsanwendungen
2-Anthracenesulfonic acid has been extensively used in scientific research due to its unique properties. It is widely used as a pH indicator in microbiology to identify bacteria that produce acid during fermentation. Additionally, it has been used as a fluorescent probe to detect DNA and RNA in biological samples. It has also been used as a reagent in the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
128-98-3 |
|---|---|
Produktname |
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo- |
Molekularformel |
C21H16N2O7S2 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
1-amino-4-[(4-methylphenyl)sulfonylamino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C21H16N2O7S2/c1-11-6-8-12(9-7-11)31(26,27)23-15-10-16(32(28,29)30)19(22)18-17(15)20(24)13-4-2-3-5-14(13)21(18)25/h2-10,23H,22H2,1H3,(H,28,29,30) |
InChI-Schlüssel |
IIZQAPDECJYKDK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Andere CAS-Nummern |
128-98-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



